Copper 1,3-diphenyl-1,3-propanedionate Copper 1,3-diphenyl-1,3-propanedionate
Brand Name: Vulcanchem
CAS No.: 14405-48-2
VCID: VC20990023
InChI: InChI=1S/2C15H12O2.Cu/c2*16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13;/h2*1-11,16H;/b2*14-11-;
SMILES: C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.[Cu]
Molecular Formula: C30H24CuO4
Molecular Weight: 512.1 g/mol

Copper 1,3-diphenyl-1,3-propanedionate

CAS No.: 14405-48-2

Cat. No.: VC20990023

Molecular Formula: C30H24CuO4

Molecular Weight: 512.1 g/mol

* For research use only. Not for human or veterinary use.

Copper 1,3-diphenyl-1,3-propanedionate - 14405-48-2

Specification

CAS No. 14405-48-2
Molecular Formula C30H24CuO4
Molecular Weight 512.1 g/mol
IUPAC Name copper;(Z)-3-hydroxy-1,3-diphenylprop-2-en-1-one
Standard InChI InChI=1S/2C15H12O2.Cu/c2*16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13;/h2*1-11,16H;/b2*14-11-;
Standard InChI Key UILYCOXWSHKINW-AGIYBIRKSA-N
Isomeric SMILES C1=CC=C(C=C1)/C(=C/C(=O)C2=CC=CC=C2)/O.C1=CC=C(C=C1)/C(=C/C(=O)C2=CC=CC=C2)/O.[Cu]
SMILES C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.[Cu]
Canonical SMILES C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.[Cu]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator